molecular formula C10H9ClN4 B11764206 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole

5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole

Cat. No.: B11764206
M. Wt: 220.66 g/mol
InChI Key: BZZNVZNCWQVYIO-UHFFFAOYSA-N
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Description

5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole is a heterocyclic compound that features both an indazole and an imidazoline ring. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-2-benzylindole with 1-acetyl-imidazolidine-2-one in the presence of phosphorus oxychloride. The mixture is heated to 60°C for 5 hours, followed by refluxing with ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the imidazoline ring to an imidazolidine ring.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the indazole ring.

    Reduction: Reduced forms of the imidazoline ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole involves its interaction with specific molecular targets. For instance, it has been shown to possess glucose-dependent insulinotropic activity, similar to glucagon-like peptide-1, but without affecting ATP-sensitive potassium channels . This makes it a promising candidate for diabetes treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole is unique due to its dual ring structure, which imparts distinct chemical and biological properties. Its ability to modulate insulin secretion without affecting ATP-sensitive potassium channels sets it apart from other insulinotropic agents.

Properties

Molecular Formula

C10H9ClN4

Molecular Weight

220.66 g/mol

IUPAC Name

5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole

InChI

InChI=1S/C10H9ClN4/c11-6-1-2-8-7(5-6)9(15-14-8)10-12-3-4-13-10/h1-2,5H,3-4H2,(H,12,13)(H,14,15)

InChI Key

BZZNVZNCWQVYIO-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=NNC3=C2C=C(C=C3)Cl

Origin of Product

United States

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